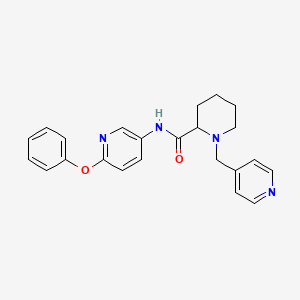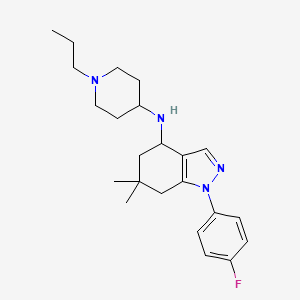![molecular formula C22H16N2O3 B6114584 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6114584.png)
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as LY294002, is a synthetic compound that has gained significant attention in the field of scientific research due to its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). PI3K is a crucial enzyme that is involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K activity by LY294002 has been shown to have several biochemical and physiological effects, making it a valuable tool in both in vitro and in vivo experiments.
作用机制
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone works by binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its activity. PI3K is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways such as the Akt/mTOR pathway, which are involved in various cellular processes. The inhibition of PI3K activity by 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone leads to a decrease in PIP3 levels, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has several biochemical and physiological effects due to its ability to inhibit PI3K activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has several advantages in laboratory experiments. It is a specific inhibitor of PI3K activity, which allows for the selective inhibition of PI3K signaling pathways. It is also relatively easy to use and has a well-established synthesis method. However, 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone also has some limitations. It has a relatively short half-life, which means that it must be added to cell cultures frequently. It also has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone in scientific research. One potential application is in the development of new cancer therapies. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, and further research could lead to the development of new drugs that target PI3K signaling pathways. Another potential application is in the study of neurodegenerative disorders such as Alzheimer's disease. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for these disorders. Overall, 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is a valuable tool in scientific research, and its potential applications are vast and varied.
合成方法
The synthesis of 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone involves several steps, starting with the reaction of 2-amino-4-phenylquinazoline with 3,4-dihydroxybenzaldehyde to form 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenylquinazolin-4(3H)-one. This compound is then treated with acetic anhydride and pyridine to yield 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone. The overall yield of this synthesis method is around 20-30%, and the purity of the final product can be increased through recrystallization.
科学研究应用
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been extensively used in scientific research as a pharmacological inhibitor of PI3K activity. Its ability to selectively inhibit the activity of PI3K has made it a valuable tool in studying the role of PI3K in various cellular processes. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been used to investigate the involvement of PI3K in cell proliferation, differentiation, apoptosis, and autophagy. It has also been used to study the signaling pathways involved in various diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-19-12-10-15(14-20(19)26)11-13-21-23-18-9-5-4-8-17(18)22(27)24(21)16-6-2-1-3-7-16/h1-14,25-26H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPLMVDSUMFPES-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6114507.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6114508.png)
![N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6114532.png)

![2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6114547.png)
![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B6114558.png)
![(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B6114562.png)

![N,N'-{[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylylidene}bis(2-phenylacetamide)](/img/structure/B6114573.png)
![4-(2-fluoro-4-methoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6114574.png)
![4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B6114582.png)
![N-(3,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6114588.png)
![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6114602.png)